molecular formula C24H35ClF3N5O4 B12384599 Guretolimod (hydrochloride)

Guretolimod (hydrochloride)

Cat. No.: B12384599
M. Wt: 550.0 g/mol
InChI Key: JJORVDJBDDODOH-FERBBOLQSA-N
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Description

Guretolimod (hydrochloride), also known as DSP-0509 hydrochloride, is a synthetic compound that acts as an agonist for Toll-like receptor 7 (TLR7). This compound has been studied for its potential immunostimulatory and anticancer activities. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogens and activating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guretolimod (hydrochloride) involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and coupling with the appropriate amine. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of Guretolimod (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Guretolimod (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Guretolimod (hydrochloride) with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Guretolimod (hydrochloride) has been extensively studied for its applications in various fields:

Mechanism of Action

Guretolimod (hydrochloride) exerts its effects by binding to Toll-like receptor 7, which is primarily expressed on immune cells such as dendritic cells and macrophages. Upon activation, Toll-like receptor 7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This enhances the activation of cytotoxic T-lymphocytes and natural killer cells, which play a crucial role in the immune response against tumors and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Guretolimod (hydrochloride)

Guretolimod (hydrochloride) is unique due to its specific structure, which allows for selective activation of Toll-like receptor 7 without significant off-target effects. This selectivity makes it a valuable tool in research and a promising candidate for therapeutic development .

Properties

Molecular Formula

C24H35ClF3N5O4

Molecular Weight

550.0 g/mol

IUPAC Name

2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C24H34F3N5O4.ClH/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27;/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31);1H/t18-;/m0./s1

InChI Key

JJORVDJBDDODOH-FERBBOLQSA-N

Isomeric SMILES

CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl

Canonical SMILES

CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl

Origin of Product

United States

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